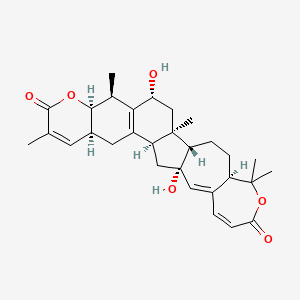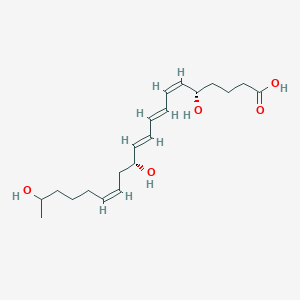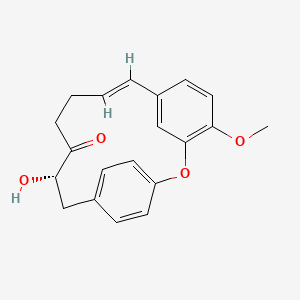
squamocin-G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bullatacin is a polyketide. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Squamocin has demonstrated anticancer activity, notably inhibiting the growth of chronic myeloid leukemia cells (K562) through G2/M phase arrest. This process involves the induction of cyclin-dependent kinase inhibitors and a reduction in certain protein levels, suggesting a mechanism of action for its antiproliferative effects on these cells (Lu et al., 2006).
- Squamocin has been reported to induce apoptosis in leukemia cell line HL-60, with the mechanism involving caspase-3 activation and stress-activated protein kinase (SAPK/JNK) activation (Zhu et al., 2002).
- In studies on T24 bladder cancer cells, squamocin showed selective cytotoxicity and induced apoptosis via pathways involving Bax, Bad, and caspase-3, which points to its potential as an anticancer compound (Yuan et al., 2006).
Cell Cycle Modulation
- Squamocin has been found to block the cell cycle in G1-phase in both parental and multidrug-resistant human breast adenocarcinoma cell lines. This blockage was associated with a decrease in ATP pool and did not appear to induce apoptosis (Raynaud et al., 1999).
Potential in Pest Control
- Squamocin has shown efficacy as a lethal agent for midgut cells of different insects. It caused significant morphological changes in the midgut cells of Anticarsia gemmatalis, a species of moth, suggesting its potential as a biopesticide (Fiaz et al., 2018).
Other Applications
- The compound has been studied for its stimulatory effects on biofilm formation of Pseudomonas plecoglossicida J26, a bacterium capable of degrading polycyclic aromatic hydrocarbons. This suggests a role for squamocin in enhancing bioremediation processes (Parellada et al., 2011).
Cellular and Molecular Studies
- Squamocin has been found to activate Ca(2+)-activated K+ currents in cultured smooth muscle cells of the human coronary artery, indicating its potential influence on vascular smooth muscle cell activity (Wu et al., 2003).
- Its isolation and characterization using spectroscopic techniques, as well as its structural, electronic, and topological properties, have been detailed, providing a deeper understanding of its chemical nature (Hidalgo et al., 2020).
Eigenschaften
Produktname |
squamocin-G |
|---|---|
Molekularformel |
C37H66O7 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
MBABCNBNDNGODA-LUVUIASKSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyme |
asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)



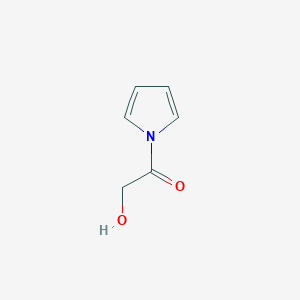
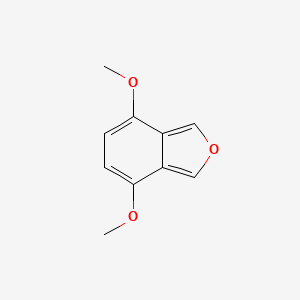
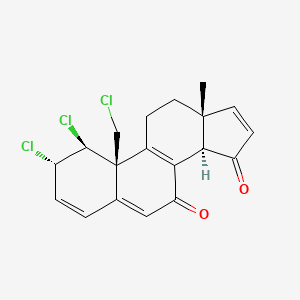
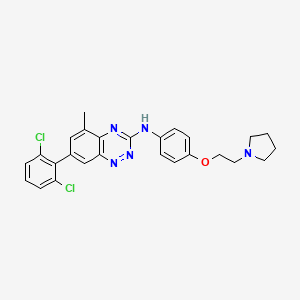
![N-[(pR,7S)-1,2,3,9-Tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalene-7-yl]acetamide](/img/structure/B1246562.png)
